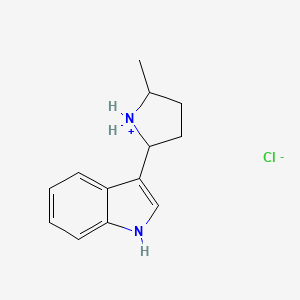

3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a pyrrolidinyl group at the 3-position of the indole ring further enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The specific conditions for the synthesis of 3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride may vary, but generally involve the use of appropriate starting materials and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced techniques and equipment in industrial settings allows for efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various cellular processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride include other indole derivatives, such as:

Tryptophan: An essential amino acid with an indole core.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.

Uniqueness

What sets this compound apart from other indole derivatives is the presence of the pyrrolidinyl group at the 3-position, which enhances its chemical properties and biological activities. This unique structural feature allows the compound to exhibit distinct pharmacological profiles and potential therapeutic applications.

Biological Activity

3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. The compound, characterized by an indole core and a pyrrolidinyl substituent, has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research.

- Chemical Formula : C13H16ClN

- Molecular Weight : Approximately 236.74 g/mol

- Structure : The indole structure consists of a fused benzene and pyrrole ring, enhancing its aromatic properties and biological interactions.

Research indicates that this compound interacts with specific molecular targets within biological systems. This interaction modulates various cellular processes, which can lead to therapeutic effects. The mechanism is believed to involve:

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory responses or microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

The compound's effectiveness against MRSA indicates its potential use in treating infections caused by multidrug-resistant bacteria.

Anti-inflammatory Effects

This compound has been reported to modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation. This activity is crucial for developing treatments for diseases such as arthritis and other inflammatory disorders.

Case Studies

- Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties of this compound demonstrated that it effectively inhibited the growth of various bacterial strains, including MRSA. The study utilized a series of analogs to explore structure-activity relationships, revealing that specific substitutions on the indole core significantly impacted antimicrobial potency .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound, where it was shown to reduce cytokine production in vitro. This suggests a mechanism by which the compound could mitigate inflammatory responses in various disease models.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives known for their pharmacological properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid with an indole core |

| Indole-3-acetic acid | Plant Hormone | Involved in plant growth regulation |

| Lysergic acid diethylamide | Psychoactive Compound | Known for its hallucinogenic properties |

The distinct pyrrolidinyl group at the 3-position enhances solubility and potentially alters pharmacological properties compared to these similar compounds.

Q & A

Q. Basic: What are the common synthetic routes for preparing 3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride, and what factors influence reaction yields?

Methodological Answer:

The synthesis typically involves coupling reactions between indole derivatives and substituted pyrrolidine precursors. Key steps include:

- Acylation/Coupling : Use of CuI-catalyzed azide-alkyne cycloaddition (e.g., PEG-400/DMF solvent system, 12-hour reaction time) to attach the pyrrolidine moiety to the indole core .

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product, with yields influenced by solvent polarity and catalyst loading .

- Salt Formation : Acidic conditions (HCl) to convert the free base to the hydrochloride salt, enhancing stability .

Table 1: Representative Reaction Conditions

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | CuI, PEG-400/DMF, 12h | 42% | |

| Purification | Ethyl acetate/hexane (70:30) | N/A | |

| Chiral Control | pH 6–7, 25°C | >90%ee |

Q. Basic: How is the purity and structural integrity of this compound confirmed in laboratory settings?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR to verify substituent positions and salt formation (e.g., δ 7.2–7.8 ppm for indole protons) .

- Mass Spectrometry (MS) : High-resolution FAB-HRMS for molecular ion validation (e.g., m/z 294.1234 [M+H]+) .

- Thin-Layer Chromatography (TLC) : Rf comparison with standards to assess purity during synthesis .

Critical Note : Residual solvents (e.g., DMF) must be quantified via GC-MS to meet purity thresholds for pharmacological assays .

Q. Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Sealed glass containers under inert gas (N2/Ar), protected from light at ≤25°C to prevent degradation .

- Handling : Use local exhaust ventilation and PPE (nitrile gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards) .

- Disposal : Incineration with alkali scrubbers for waste containing halogenated byproducts .

Q. Advanced: How can reaction conditions be optimized to enhance the enantiomeric purity of chiral pyrrolidinyl-indole derivatives?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve catalyst turnover and enantioselectivity .

- In-line Monitoring : ReactIR or HPLC tracking of reaction intermediates to terminate at optimal conversion .

Example : Adjusting pH to 6–7 during salt formation preserves chiral integrity, avoiding racemization .

Q. Advanced: What strategies are employed to elucidate the pharmacological mechanisms of pyrrolidinyl-indole derivatives?

Methodological Answer:

- Binding Assays : Radioligand displacement studies (e.g., 5-HT receptor subtypes) to identify target affinity .

- Cellular Models : Calcium flux assays in HEK-293 cells transfected with target receptors to assess functional activity .

- Molecular Dynamics : Docking simulations (e.g., AutoDock Vina) to predict interactions with binding pockets .

Limitation : Lack of in vivo data for 3-(5-Methyl-2-pyrrolidinyl)indole HCl necessitates cross-validation with structurally related compounds (e.g., 5-chloroindole derivatives) .

Q. Advanced: How can analytical methods be validated for quantifying trace impurities in batch synthesis?

Methodological Answer:

- HPLC-DAD : Method development with C18 columns (gradient: 0.1% TFA in water/acetonitrile) to resolve impurities (<0.1% detection limit) .

- Forced Degradation : Stress testing (heat/humidity/UV exposure) to identify degradation products .

- Validation Parameters : Linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) per ICH Q2(R1) guidelines .

Q. Advanced: What approaches are used to analyze contradictory data in spectroscopic characterization?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with computational predictions (e.g., ChemDraw or ACD/Labs) to resolve ambiguities .

- Isotopic Labeling : 13C-enriched intermediates to assign overlapping signals in crowded spectra .

- Crystallography : Single-crystal X-ray diffraction as a gold standard for resolving structural disputes .

Case Study : Discrepancies in 19F NMR chemical shifts for fluorinated analogs were resolved by verifying solvent effects (DMSO vs. CDCl3) .

Properties

CAS No. |

19137-65-6 |

|---|---|

Molecular Formula |

C13H17ClN2 |

Molecular Weight |

236.74 g/mol |

IUPAC Name |

3-(5-methylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-6-7-13(15-9)11-8-14-12-5-3-2-4-10(11)12;/h2-5,8-9,13-15H,6-7H2,1H3;1H |

InChI Key |

NWTFHWBGRKKUPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC([NH2+]1)C2=CNC3=CC=CC=C32.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.